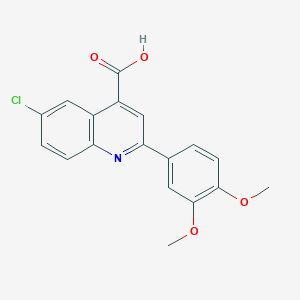

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid

Description

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS: 19021-16-0) is a quinoline derivative with a molecular weight of 343.76 g/mol. Its structure features:

- A quinoline backbone substituted with a chlorine atom at position 4.

- A 3,4-dimethoxyphenyl group at position 2, contributing electron-donating effects and enhanced lipophilicity.

This compound is synthesized via methods involving halogenation and coupling reactions under conditions similar to other quinoline derivatives (e.g., DMF, K₂CO₃, and phase-transfer catalysts) .

Properties

IUPAC Name |

6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-23-16-6-3-10(7-17(16)24-2)15-9-13(18(21)22)12-8-11(19)4-5-14(12)20-15/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEHNXNTFNLQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404405 | |

| Record name | 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19021-16-0 | |

| Record name | 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedländer Reaction-Based Synthesis

- Starting Materials: 2-amino-5-chlorobenzophenone and 3,4-dimethoxyacetophenone or suitable derivatives.

- Catalysts and Conditions: Potassium hydroxide (KOH) in aqueous ethanol is commonly used as a base catalyst at elevated temperatures (80–90 °C) for extended periods (18–36 hours) to promote the condensation reaction.

- Reaction Mechanism: The amino group of 2-amino-5-chlorobenzophenone condenses with the carbonyl group of the acetophenone derivative, followed by cyclization and aromatization to form the quinoline ring system bearing the 6-chloro and 2-(3,4-dimethoxyphenyl) substituents.

- Isolation: Acidification of the reaction mixture precipitates the quinoline-4-carboxylic acid derivative, which is then filtered and purified.

- Yields: Reported yields for similar quinoline-4-carboxylic acids range from 49% to 84%, with high purity achieved without extensive chromatographic purification.

Catalytic Multi-Component Reaction (MCR) Using Ionically Tagged Magnetic Nanoparticles

- Catalyst: Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, a novel magnetic nanoparticle catalyst.

- Reaction Components: Aromatic aldehydes, pyruvic acid, and aromatic amines.

- Conditions: Solvent-free environment at 80 °C with 10 mg catalyst loading.

- Advantages: The catalyst enables short reaction times, high yields, and easy magnetic separation and recycling.

- Recrystallization: Final products are purified by recrystallization from ethanol.

- Application: Although this method is reported for 2-aryl-quinoline-4-carboxylic acids broadly, it can be adapted for the 6-chloro-2-(3,4-dimethoxyphenyl) derivative by selecting appropriate starting materials.

Halogenation and Functional Group Transformations

- Chlorination: Introduction of the 6-chloro substituent is often achieved via starting from 2-amino-5-chlorobenzophenone or by selective chlorination of the quinoline ring using reagents such as N-chlorosuccinimide or other chlorinating agents.

- Ether Formation: The 3,4-dimethoxyphenyl substituent can be introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Ullmann-type couplings) using 3,4-dimethoxyphenyl boronic acid or halides.

- Carboxylic Acid Formation: The carboxylic acid group at position 4 is typically installed during the ring formation step or by subsequent oxidation of ester intermediates.

Alternative Synthetic Routes

- Preparation of Key Intermediates: Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate can be synthesized via Friedländer reaction of 2-amino-5-chlorobenzophenone with 4-(chloroethyl)acetoacetate catalyzed by cerium ammonium nitrate (CAN) at room temperature, yielding up to 84%. This intermediate can be further functionalized to install the 3,4-dimethoxyphenyl group.

- Propargylation and Other Substitutions: Propargyloxy derivatives of 6-chloroquinoline-4-carboxylic acid have been synthesized via nucleophilic substitution in DMF with propargyl bromide and phase transfer catalysts, indicating the feasibility of ether formation on the quinoline scaffold.

Data Table: Representative Reaction Conditions and Yields

| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedländer condensation | 2-amino-5-chlorobenzophenone + 3,4-dimethoxyacetophenone | KOH, aqueous EtOH, 80–90 °C | 18–36 h | 49–84 | Acidification to isolate product |

| MCR with magnetic nanoparticle catalyst | Aromatic aldehyde + pyruvic acid + amine | Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, 80 °C, solvent-free | 30 min | High | Catalyst recyclable, solvent-free |

| Friedländer with CAN catalyst | 2-amino-5-chlorobenzophenone + 4-(chloroethyl)acetoacetate | CAN (10 mol %), MeOH, room temp | Several hours | 84 | High purity, no chromatography needed |

| Propargylation in DMF | 6-chloroquinoline-4-carboxylic acid + propargyl bromide | TBAB catalyst, DMF, room temp | 24 h | Moderate | Phase transfer catalysis, nucleophilic substitution |

Research Findings and Notes

- The use of ionically tagged magnetic nanoparticles as catalysts represents an innovative and green approach, offering easy catalyst recovery and reuse without loss of activity.

- The Friedländer reaction remains the cornerstone for quinoline ring construction, with potassium hydroxide in aqueous ethanol providing a robust and scalable method.

- Selective chlorination at the 6-position is best achieved by starting with appropriately substituted benzophenone derivatives to avoid side reactions.

- The introduction of the 3,4-dimethoxyphenyl group can be efficiently done via cross-coupling or nucleophilic substitution, depending on the intermediate used.

- Recrystallization from ethanol is a common purification step yielding high-purity quinoline carboxylic acids.

- The choice of solvent, temperature, catalyst loading, and reaction time are critical parameters influencing yield and purity.

Chemical Reactions Analysis

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial drugs.

Biological Studies: The compound is used in studies to understand the structure-activity relationships (SAR) of quinoline derivatives and their biological targets.

Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules and in the development of new synthetic methodologies.

Material Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can inhibit enzymes involved in disease pathways, such as kinases or proteases, by binding to their active sites.

Interacting with DNA: It may intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anti-cancer agents.

Modulating Receptors: The compound can bind to and modulate the activity of specific receptors, such as G-protein coupled receptors (GPCRs), affecting cellular signaling pathways.

Molecular targets and pathways involved include various proteins, nucleic acids, and cellular receptors, depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs and their properties are summarized below:

Biological Activity

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS 924634-97-9) is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : C18H14ClNO4

- Molecular Weight : 341.76 g/mol

- Structure : The compound features a quinoline core substituted with a chloro group and a dimethoxyphenyl moiety.

The biological activity of this compound is primarily attributed to its ability to inhibit topoisomerases, particularly topoisomerase II. This inhibition disrupts DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Target Enzymes

- Topoisomerase II : Inhibition leads to DNA damage and cell death.

This compound has been shown to interact with various enzymes and proteins:

- Enzyme Inhibition : It inhibits topoisomerases crucial for DNA processes.

- Cellular Effects : Alters gene expression and cellular metabolism by impacting signaling pathways .

Biological Activity Overview

The compound exhibits significant biological activities, including:

- Anticancer Activity : Demonstrated effectiveness in inhibiting proliferation in various cancer cell lines.

- Antimicrobial Properties : Active against certain bacterial strains, including Mycobacterium tuberculosis (M. tb.) .

Anticancer Activity

A study evaluated the anticancer potential of this compound in several cancer cell lines. The compound induced G0/G1 phase cell cycle arrest without triggering apoptosis, suggesting a unique mechanism of action that could be leveraged for therapeutic purposes .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MLLr Leukemia | 7.2 | SIRT3 inhibition; G0/G1 arrest |

| Breast Cancer | 15.5 | Topoisomerase II inhibition |

| Lung Cancer | 12.0 | Induction of apoptosis |

Antimicrobial Activity

Research indicated that the compound also exhibits activity against M. tb., with specific halogen substitutions enhancing its efficacy. The chloro derivative was particularly noted for its potent inhibitory effects against both replicating and non-replicating forms of the bacteria .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 6-Chloro Derivative | < 10 | Active against replicating M. tb. |

| Iodo Derivative | > 64 | Loss of activity |

Q & A

Q. How to address scale-up challenges in multi-gram synthesis?

- Methodology : Transition from batch to flow chemistry for chlorination steps to improve heat dissipation. Use in-line FTIR for real-time monitoring. For purification, replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.